8-Chloro-1-iodoimidazo[1,5-a]pyrazine
CAS No.: 1211591-21-7
Cat. No.: VC11695974
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-1-iodoimidazo[1,5-a]pyrazine - 1211591-21-7](/images/structure/VC11695974.png)
Specification
CAS No. | 1211591-21-7 |
---|---|
Molecular Formula | C6H3ClIN3 |
Molecular Weight | 279.46 g/mol |
IUPAC Name | 8-chloro-1-iodoimidazo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C6H3ClIN3/c7-5-4-6(8)10-3-11(4)2-1-9-5/h1-3H |
Standard InChI Key | IRJAAQWXXBTIPY-UHFFFAOYSA-N |
SMILES | C1=CN2C=NC(=C2C(=N1)Cl)I |
Canonical SMILES | C1=CN2C=NC(=C2C(=N1)Cl)I |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s fused bicyclic system consists of an imidazole ring fused to a pyrazine ring, creating a planar structure with delocalized π-electrons. The chlorine atom at position 8 and iodine at position 1 introduce steric and electronic effects that influence reactivity. The iodine atom, with its large atomic radius and polarizable electron cloud, enhances susceptibility to nucleophilic substitution, while the chlorine atom stabilizes the ring through inductive effects.
Table 1: Key Molecular Descriptors of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 279.46 g/mol |
SMILES | C1=CN2C=NC(=C2C(=N1)Cl)I |
InChIKey | IRJAAQWXXBTIPY-UHFFFAOYSA-N |
Log P (Predicted) | ~2.8 (estimated) |
The compound’s lipophilicity, inferred from its halogen content and molecular volume, suggests moderate membrane permeability, a critical factor for central nervous system (CNS) drug candidates.
Synthetic Methodology and Reactivity
Halogenation Strategies
Synthesis typically begins with a prefunctionalized imidazo[1,5-a]pyrazine precursor. Chlorination at position 8 is achieved via electrophilic aromatic substitution using reagents like , while iodination at position 1 employs (NIS) under acidic conditions. Sequential halogenation requires careful control of reaction temperature (typically 0–25°C) to prevent overhalogenation or ring degradation.
Functionalization Pathways
The iodine substituent serves as a versatile handle for cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids introduces aromatic groups at position 1.
-
Buchwald-Hartwig Amination: Substitution with primary or secondary amines generates diversely functionalized derivatives.
These reactions enable the synthesis of libraries for structure-activity relationship (SAR) studies in drug discovery campaigns.
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
Halogenated compounds frequently face metabolic challenges due to cytochrome P450 (CYP) interactions. While specific data for this compound are lacking, imidazo[1,2-a]pyrazines with similar substitution patterns exhibit moderate hepatic clearance rates (e.g., 15–20 mL/min/kg in rat microsomes) .
Toxicity Profiles
The compound’s Material Safety Data Sheet (MSDS) advises handling precautions typical of iodinated organics:
-
Acute Toxicity: Potential irritant to skin and mucous membranes.
-
Environmental Impact: Bioaccumulation risk due to halogen persistence.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Halogenated Heterocycles
The dual halogenation in 8-chloro-1-iodoimidazo[1,5-a]pyrazine offers distinct reactivity compared to mono-halogenated analogs, potentially enabling selective targeting of cysteine-rich enzyme active sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume